molecular formula C11H14N2O4 B14817450 3-Cyclopropoxy-2-isopropoxy-6-nitropyridine

3-Cyclopropoxy-2-isopropoxy-6-nitropyridine

Cat. No.: B14817450
M. Wt: 238.24 g/mol
InChI Key: PPSZPFPZHNGCQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropoxy-6-nitropyridine involves the reaction of pyridine derivatives with appropriate reagents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropoxy-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-2-isopropoxy-6-nitropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-6-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-cyclopropyloxy-6-nitro-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14N2O4/c1-7(2)16-11-9(17-8-3-4-8)5-6-10(12-11)13(14)15/h5-8H,3-4H2,1-2H3

InChI Key

PPSZPFPZHNGCQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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